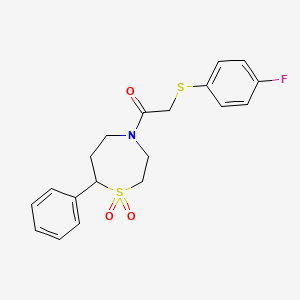![molecular formula C19H19N5O8S B2646799 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 860612-04-0](/img/structure/B2646799.png)
1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid is a complex organic compound featuring a nitro group, a sulfonyl group, and a piperidine ring
Métodos De Preparación
The synthesis of 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then reacted with sulfonyl chloride and piperidinecarboxylic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Condensation: The hydrazone moiety can undergo condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and hydrazone moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other hydrazone derivatives and sulfonyl-containing molecules. Compared to these, 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
Propiedades
IUPAC Name |
1-[3-nitro-4-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O8S/c25-19(26)14-6-8-22(9-7-14)33(31,32)16-4-5-17(18(11-16)24(29)30)21-20-12-13-2-1-3-15(10-13)23(27)28/h1-5,10-12,14,21H,6-9H2,(H,25,26)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGIASVKDQJKV-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)

![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2646722.png)

![1-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2646724.png)

![2-[(4-Bromophenyl)sulfonyl]acetohydrazide](/img/structure/B2646728.png)

![2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2646730.png)

![(1-ethyl-1H-pyrazol-5-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2646733.png)
![N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2646734.png)

![3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2646738.png)
